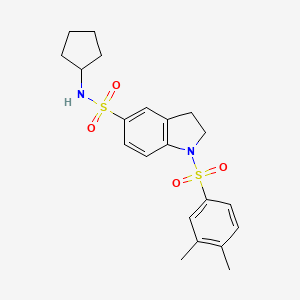

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

Beschreibung

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide-derived indole compound characterized by a cyclopentyl group, a 3,4-dimethylbenzenesulfonyl substituent, and a partially saturated indole core. The compound’s synthesis likely involves palladium-mediated coupling strategies, as evidenced by analogous procedures for related indole-sulfonamide derivatives (e.g., N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide) . Structural determination of such compounds often employs X-ray crystallography tools like the SHELX software suite, which is widely used for small-molecule refinement .

Eigenschaften

IUPAC Name |

N-cyclopentyl-1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S2/c1-15-7-8-20(13-16(15)2)29(26,27)23-12-11-17-14-19(9-10-21(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAHZDKTVYODDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole ring, sulfonylation, and cyclopentylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Key Findings and Implications

The 3,4-dimethylbenzenesulfonyl moiety could increase metabolic stability relative to simpler sulfonamides, as electron-donating methyl groups may reduce oxidative degradation . SU11274’s piperazinyl-carbonyl group contributes to its c-Met kinase inhibitory activity by facilitating hydrogen bonding with the ATP-binding pocket . The absence of this group in the target compound suggests a divergent therapeutic target.

Synthetic Accessibility :

- The target compound’s synthesis likely mirrors methods for analogous indole-sulfonamides, employing Pd-mediated cross-coupling under mild conditions (room temperature, nitrogen atmosphere) . This contrasts with SU11274’s synthesis, which may require more complex steps to introduce the piperazinyl group.

Structural Rigidity :

- The dihydroindole core in the target compound introduces conformational rigidity compared to SU11274’s fully aromatic indole. This could restrict binding to flexible enzyme active sites but enhance selectivity for specific targets .

Hypothesized Pharmacological Profile

Its dimethylbenzenesulfonyl group may favor interactions with hydrophobic enzyme pockets, a feature exploited in sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) .

Biologische Aktivität

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by recent research findings.

Compound Overview

This compound belongs to the sulfonamide class and is characterized by a cyclopentyl group, a dimethylbenzenesulfonyl group, and an indole ring. Its unique structure contributes to its biological activity, particularly in medicinal applications.

The synthesis of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves several steps:

- Formation of the Indole Ring : The indole core can be synthesized through methods such as Fischer indole synthesis.

- Sulfonylation : The indole is sulfonylated using dimethylbenzenesulfonyl chloride.

- Cyclopentylation : The cyclopentyl group is introduced under specific reaction conditions.

Reaction Conditions

These reactions often require strong acids or bases and specific catalysts to achieve high yields and purity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to different derivatives with potential biological activities.

The biological activity of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is primarily attributed to its interaction with specific molecular targets in biological systems. It may inhibit enzymes or receptors involved in inflammatory pathways or microbial resistance.

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds similar to N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide exhibit significant antimicrobial and anti-inflammatory activities:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the sulfonamide moiety enhance efficacy against pathogens.

- Anti-inflammatory Activity : Similar compounds have been found to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. This inhibition could lead to reduced pain and swelling in inflammatory diseases.

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

Case Studies

- In Vivo Studies : In animal models, derivatives similar to N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide have demonstrated reduced inflammatory responses when administered during induced inflammation.

- Clinical Trials : Some related compounds are currently undergoing clinical trials for their efficacy in treating conditions like rheumatoid arthritis and osteoarthritis due to their anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.